4-(3,4-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to a class of spirodiazaspiro decane carboxylic acid derivatives characterized by a bicyclic core structure (1-oxa-4,8-diazaspiro[4.5]decane) with a benzoyl substituent at the 4-position and an alkyl group at the 8-position.
Properties
IUPAC Name |
4-(3,4-dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O4/c1-2-20-7-5-17(6-8-20)21(14(10-25-17)16(23)24)15(22)11-3-4-12(18)13(19)9-11/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSBGIGSRLQMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Variations in Benzoyl Substituents
The benzoyl group’s halogenation pattern and substitution position significantly affect molecular properties:
*Estimated based on structural similarity to (352.81 g/mol for 2-chloro analogue).
Key Observations :
- Chlorine vs. Fluorine : Chlorine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Fluorine, being smaller and more electronegative, often improves metabolic stability and target selectivity .
- Ortho-substituted analogues (e.g., 2-chloro) may exhibit steric hindrance or altered binding modes .
Alkyl Substituent Variations at the 8-Position
The 8-position alkyl group (ethyl vs. methyl) impacts steric bulk and pharmacokinetics:
Key Observations :
- Ethyl vs. Methyl: Ethyl groups enhance lipophilicity and may prolong in vivo residence time due to slower hepatic clearance. Methyl groups, being smaller, often improve solubility and reduce nonspecific binding .
Discontinued Analogues and Stability Considerations
- Bromine’s larger atomic radius may disrupt binding or increase toxicity .
- 4-(2-Chlorobenzoyl)-8-ethyl-...-3-carboxylic acid (CAS 1326813-87-9): Marketed as a research chemical, suggesting acceptable stability for laboratory use .
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